molecular formula C13H11F3N2O2S B1248253 N-[4'-(trifluoromethyl)-4-biphenylyl]sulfamide

N-[4'-(trifluoromethyl)-4-biphenylyl]sulfamide

Cat. No.: B1248253
M. Wt: 316.30 g/mol
InChI Key: WELQTBDQZUFHMC-UHFFFAOYSA-N
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Description

N-[4’-(trifluoromethyl)-4-biphenylyl]sulfamide is a chemical compound characterized by the presence of a trifluoromethyl group attached to a biphenyl structure, with a sulfamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4’-(trifluoromethyl)-4-biphenylyl]sulfamide typically involves the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of N-[4’-(trifluoromethyl)-4-biphenylyl]sulfamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale chromatography or distillation techniques to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

N-[4’-(trifluoromethyl)-4-biphenylyl]sulfamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4’-(trifluoromethyl)-4-biphenylyl]sulfamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[4’-(trifluoromethyl)-4-biphenylyl]sulfamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The sulfamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity .

Properties

Molecular Formula

C13H11F3N2O2S

Molecular Weight

316.30 g/mol

IUPAC Name

1-[4-(sulfamoylamino)phenyl]-4-(trifluoromethyl)benzene

InChI

InChI=1S/C13H11F3N2O2S/c14-13(15,16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)18-21(17,19)20/h1-8,18H,(H2,17,19,20)

InChI Key

WELQTBDQZUFHMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)NS(=O)(=O)N)C(F)(F)F

Synonyms

N-(4'-(trifluoromethyl)-4-biphenylyl)sulfamide

Origin of Product

United States

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